N-[2-[[4-(5-methyl-1-propylpyrazol-4-yl)pyrimidin-2-yl]amino]ethyl]pyridine-3-carboxamide
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Overview
Description
N-[2-[[4-(5-methyl-1-propylpyrazol-4-yl)pyrimidin-2-yl]amino]ethyl]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring, a pyrazole ring, and a pyridine ring, making it a multifaceted molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[4-(5-methyl-1-propylpyrazol-4-yl)pyrimidin-2-yl]amino]ethyl]pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyrazole and pyrimidine rings, followed by their coupling with the pyridine ring. Common reagents used in these reactions include various amines, aldehydes, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-[[4-(5-methyl-1-propylpyrazol-4-yl)pyrimidin-2-yl]amino]ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using halogenated derivatives as intermediates
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or copper complexes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
N-[2-[[4-(5-methyl-1-propylpyrazol-4-yl)pyrimidin-2-yl]amino]ethyl]pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antiviral activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of N-[2-[[4-(5-methyl-1-propylpyrazol-4-yl)pyrimidin-2-yl]amino]ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: A selective inhibitor of protein kinase C, used in COVID-19 research.
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: A compound with similar structural features, used in the study of cyclin-dependent kinases.
Uniqueness
Its ability to undergo various chemical reactions and its diverse scientific research applications make it a valuable compound in multiple fields .
Properties
IUPAC Name |
N-[2-[[4-(5-methyl-1-propylpyrazol-4-yl)pyrimidin-2-yl]amino]ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-3-11-26-14(2)16(13-24-26)17-6-8-22-19(25-17)23-10-9-21-18(27)15-5-4-7-20-12-15/h4-8,12-13H,3,9-11H2,1-2H3,(H,21,27)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGLFHIVJFVYFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C2=NC(=NC=C2)NCCNC(=O)C3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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